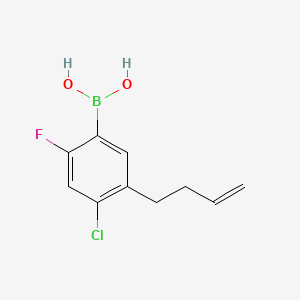

5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid

Description

5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative featuring a chloro-fluoro-substituted aromatic ring with a 3-buten-1-yl substituent. This compound is structurally significant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals and materials science.

Properties

Molecular Formula |

C10H11BClFO2 |

|---|---|

Molecular Weight |

228.46 g/mol |

IUPAC Name |

(5-but-3-enyl-4-chloro-2-fluorophenyl)boronic acid |

InChI |

InChI=1S/C10H11BClFO2/c1-2-3-4-7-5-8(11(14)15)10(13)6-9(7)12/h2,5-6,14-15H,1,3-4H2 |

InChI Key |

VFNDFKNDMANUFD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)CCC=C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid typically involves the following steps:

Halogenation: The starting material, 4-chloro-2-fluorophenylboronic acid, undergoes halogenation to introduce the chlorine atom at the desired position.

Alkylation: The halogenated intermediate is then subjected to alkylation with 3-buten-1-yl bromide under basic conditions to introduce the 3-buten-1-yl group.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Boronate esters or boranes.

Substitution: Substituted phenylboronic acids with various functional groups.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydroboration reactions.

Biology:

Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Bioconjugation: It is used in the synthesis of bioconjugates for targeted drug delivery and imaging applications.

Medicine:

Cancer Research: The compound is explored for its anticancer properties and its ability to inhibit specific cancer-related pathways.

Diagnostics: It is used in the development of diagnostic tools for detecting biomarkers associated with various diseases.

Industry:

Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Agriculture: It is used in the development of agrochemicals for crop protection and growth enhancement.

Mechanism of Action

The mechanism of action of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-Chloro-2-fluorophenylboronic Acid

- Structure : Lacks the butenyl group but shares the chloro-fluoro substitution pattern.

- Applications : Widely used in antidiabetic drug intermediates (e.g., Merck’s tricyclic compounds), as shown in , where it facilitates aryl-aryl bond formation .

- Purity/Pricing : Available at >98.0% purity (HPLC), priced at JPY 16,000/5g () .

5-(tert-Butoxycarbonyl)-4-chloro-2-fluorophenylboronic Acid, Pinacol Ester

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid

Table 1: Key Properties of Comparable Boronic Acids

Steric and Electronic Effects

- However, its unsaturated bond may enable post-functionalization (e.g., cycloadditions) () .

- Fluorine and Chlorine : Electron-withdrawing groups enhance electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions.

Research Findings and Case Studies

Biological Activity

5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, characterized by a butenyl side chain and halogen substituents, contributes to its biological activity.

The biological activity of 5-(3-buten-1-yl)-4-chloro-2-fluorophenylboronic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth and survival. For instance, it has been shown to interfere with the proteasome pathway, leading to apoptosis in cancer cells.

A study conducted by researchers at [source] demonstrated that the compound effectively reduced cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.0 |

| A549 (Lung) | 15.0 |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of 5-(3-buten-1-yl)-4-chloro-2-fluorophenylboronic acid on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity.

- In Vivo Studies : In animal models, administration of the compound led to a notable decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption and metabolism rates, although further research is needed to elucidate its full profile.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, long-term studies are necessary to confirm its safety in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.